Sternbin

Catalog No.
S612907
CAS No.
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sternbin

Product Name

Sternbin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3

InChI Key

DSAJORLEPQBKDA-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O

Synonyms

7-methoxy-5,3',4'-trihydroxyflavanone, 7-O-methyl-eriodictyol, 7-O-methyleriodictyol

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O

Description

The exact mass of the compound Sternbin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Sternbin, also known as 7-O-Methyleriodictyol, is a naturally occurring flavonoid compound with the molecular formula C16H14O6C_{16}H_{14}O_{6} and a molar mass of approximately 302.283 g/mol. It belongs to a class of compounds known for their diverse biological activities and potential health benefits. The chemical structure of Sternbin features a chromen-4-one backbone, characterized by multiple hydroxyl groups that contribute to its reactivity and biological properties .

Typical of flavonoids, including:

  • Methylation: The presence of hydroxyl groups allows for methylation reactions, which can modify its solubility and biological activity.
  • Oxidation: Sternbin can undergo oxidation, leading to the formation of reactive oxygen species, which may have implications in biological systems.
  • Complexation: The compound can form complexes with metal ions, which may enhance its bioactivity and stability .

Sternbin exhibits several notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Sternbin may inhibit inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Activity: Research indicates that Sternbin possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of natural antimicrobial agents .

Sternbin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plant sources such as Eriodictyon californicum, where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis may involve the methylation of Eriodictyol using methylating agents under controlled conditions.
  • Biotechnological Approaches: Microbial fermentation or enzymatic methods can also be employed to produce Sternbin from precursor compounds .

The applications of Sternbin are diverse:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in dietary supplements and pharmaceutical formulations targeting oxidative stress-related diseases.
  • Cosmetics: Its skin-protective properties make it a valuable ingredient in cosmetic formulations aimed at reducing skin damage from environmental factors.
  • Food Industry: As a natural preservative due to its antimicrobial properties, Sternbin can be utilized in food preservation .

Sternbin shares structural and functional similarities with several other flavonoids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
EriodictyolC15H14O5C_{15}H_{14}O_{5}Precursor to Sternbin; known for antioxidant properties.
SakuranetinC16H16O5C_{16}H_{16}O_{5}Related flavanone; exhibits strong antifungal activity.
QuercetinC15H10O7C_{15}H_{10}O_{7}Well-studied flavonoid; possesses anti-inflammatory effects.

Uniqueness of Sternbin

Sternbin is unique due to its specific methylation at the 7-position, which differentiates it from closely related compounds like Eriodictyol and enhances its solubility and bioactivity. This modification potentially increases its effectiveness in biological systems compared to other flavonoids that lack this structural feature .

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

302.07903816 g/mol

Monoisotopic Mass

302.07903816 g/mol

Heavy Atom Count

22

Wikipedia

Sterubin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2024-02-18

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